molecular formula C22H19FN2O3S B11472583 N-(4-fluorophenyl)-6-hydroxy-4-(3-methoxyphenyl)-3-methyl-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide

N-(4-fluorophenyl)-6-hydroxy-4-(3-methoxyphenyl)-3-methyl-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11472583
M. Wt: 410.5 g/mol
InChI Key: AENNYNISIJJJQZ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-6-hydroxy-4-(3-methoxyphenyl)-3-methyl-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thienopyridine core, substituted with fluorophenyl, hydroxyphenyl, and methoxyphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-6-hydroxy-4-(3-methoxyphenyl)-3-methyl-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is catalyzed by palladium and proceeds under mild conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include using more efficient catalysts, optimizing reaction conditions, and scaling up the process to industrial levels. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-6-hydroxy-4-(3-methoxyphenyl)-3-methyl-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorophenyl and methoxyphenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-6-hydroxy-4-(3-methoxyphenyl)-3-methyl-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-6-hydroxy-4-(3-methoxyphenyl)-3-methyl-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-6-hydroxy-4-(3-methoxyphenyl)-3-methyl-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide
  • N-(4-bromophenyl)-6-hydroxy-4-(3-methoxyphenyl)-3-methyl-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide

Uniqueness

N-(4-fluorophenyl)-6-hydroxy-4-(3-methoxyphenyl)-3-methyl-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide is unique due to the presence of the fluorophenyl group, which imparts specific electronic properties and reactivity. This makes it distinct from similar compounds with different halogen substitutions.

Properties

Molecular Formula

C22H19FN2O3S

Molecular Weight

410.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-(3-methoxyphenyl)-3-methyl-6-oxo-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H19FN2O3S/c1-12-19-17(13-4-3-5-16(10-13)28-2)11-18(26)25-22(19)29-20(12)21(27)24-15-8-6-14(23)7-9-15/h3-10,17H,11H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

AENNYNISIJJJQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(CC(=O)N2)C3=CC(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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